4-methyl-N-(1-phenylethyl)benzamide
CAS No.: 17537-45-0
Cat. No.: VC8980048
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17537-45-0 |
|---|---|
| Molecular Formula | C16H17NO |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | 4-methyl-N-(1-phenylethyl)benzamide |
| Standard InChI | InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18) |
| Standard InChI Key | QYZVNRJWKFCVMG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-methyl-N-(1-phenylethyl)benzamide, reflects its bifurcated structure: a 4-methylbenzoyl group linked via an amide bond to a 1-phenylethylamine moiety. Key structural identifiers include:
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SMILES: CC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2
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InChIKey: QYZVNRJWKFCVMG-UHFFFAOYSA-N
The 4-methyl group enhances lipophilicity (LogP = 3.68 predicted) , while the phenylethyl side chain introduces stereoelectronic effects that influence binding to biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for structurally related N-(1-phenylethyl)benzamide derivatives (e.g., compound 3j in RSC’s synthesis study) provide insight into expected spectral features :
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¹H NMR: Aromatic protons resonate at δ 7.20–7.40 ppm, with distinct splitting patterns for the 1-phenylethyl group (δ 1.50–1.70 ppm for CH₃, δ 5.10–5.30 ppm for CH).
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¹³C NMR: Carbonyl signals appear near δ 167 ppm, while aromatic carbons range from δ 125–140 ppm .
A comparative analysis of calculated and experimental NMR data for 4-methyl-N-(1-phenylethyl)benzamide remains absent in literature, representing a critical research gap.
Thermodynamic and Computational Data
The compound’s exact mass is 239.131 g/mol, with a polar surface area (PSA) of 41.13 Ų, suggesting moderate membrane permeability . Density functional theory (DFT) simulations predict a stable conformation where the 4-methyl group and phenylethyl side chain adopt orthogonal orientations to minimize steric hindrance.
Synthesis and Manufacturing
Conventional Amidation Routes
A standard synthesis involves reacting 4-methylbenzoic acid with 1-phenylethylamine in the presence of coupling agents like EDCl/HOBt:
Yields typically range from 60–75%, with purification via recrystallization from ethanol/water mixtures.
Solvent-Free Microwave-Assisted Synthesis
Recent advances employ propylphosphonic anhydride (T3P®) under microwave irradiation to accelerate amidation . This method eliminates solvents, reduces reaction times to 10–15 minutes, and achieves yields exceeding 85% :
The table below compares both methods:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 10–15 minutes |
| Yield | 60–75% | 85–90% |
| Solvent | Dichloromethane | Solvent-free |
| Byproducts | Moderate | Minimal |
Biological Activity and Mechanisms
Enzyme Inhibition
Benzamide derivatives often target histone deacetylases (HDACs) and proteasomes. Molecular docking studies suggest the 1-phenylethyl group of 4-methyl-N-(1-phenylethyl)benzamide fits into HDAC1’s hydrophobic pocket, with the amide carbonyl forming hydrogen bonds to catalytic zinc ions.
Pharmacological Research and Drug Development
ADME Profiling
In silico predictions using SwissADME indicate:
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Absorption: High gastrointestinal absorption (95% predicted).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzylic position.
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Excretion: Renal clearance predominates due to moderate molecular weight (<500 g/mol).
Toxicity Considerations
Future Perspectives
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Synthetic Optimization: Developing enantioselective routes to resolve the 1-phenylethyl chiral center, as the (R)-isomer often shows superior bioactivity .
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Biological Screening: Prioritize in vitro assays against DHFR, HDACs, and cancer cell lines to validate hypothesized mechanisms.
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Structure-Activity Relationships: Systematically vary substituents (e.g., replacing 4-methyl with halogens) to optimize potency and safety.
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